molecular formula C6H9N3O B2485123 4-Ethoxypyrimidin-2-amine CAS No. 304454-19-1

4-Ethoxypyrimidin-2-amine

Cat. No. B2485123
CAS RN: 304454-19-1
M. Wt: 139.158
InChI Key: MNOWBDZBVHONOG-UHFFFAOYSA-N
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Description

4-Ethoxypyrimidin-2-amine is a chemical compound that has garnered interest in various fields of chemical and pharmaceutical research due to its unique structure and potential biological activities. The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the ethoxy group attached to the pyrimidine ring, which influences its chemical reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, including cyclization reactions and nucleophilic substitutions. A typical method might involve starting with a suitable precursor, such as a cyano- or chloro-substituted ethoxy compound, and performing cyclization in the presence of dry HCl in dioxane, followed by substitution reactions to introduce various substituents on the pyrimidine ring (Chhabria, Bhatt, Raval, & Oza, 2007).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using experimental techniques such as FT-IR, FT-Raman, NMR, and theoretical DFT calculations. These studies reveal detailed insights into the asymmetric and symmetric stretching, bending vibrations, geometrical parameters, and charge distribution within the molecule, contributing to a comprehensive understanding of its chemical behavior and reactivity (Aayisha, Renuga Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Scientific Research Applications

Anticancer Activity

4-Ethoxypyrimidin-2-amine derivatives have shown promise in anticancer research. A study demonstrated that certain compounds with ethoxy at the 4-position exhibited significant antiproliferative activity against MCF-7 and HepG2 cancer cell lines. These compounds were found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and trigger apoptosis in MCF-7 cell lines (Liu, Wang, Peng, & Li, 2020).

Analgesic and Anti-inflammatory Potential

Synthesized derivatives of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have shown potential as analgesic and anti-inflammatory agents. These compounds displayed more potency than standard drugs and had a low ulcer index, indicating promising therapeutic applications (Chhabria, Bhatt, Raval, & Oza, 2007).

Antihypertensive Agent

This compound analogs have been investigated for their role in treating hypertension. These compounds act as imidazoline receptor agonists, which are significant in hypertension treatment. Research incorporating DFT, molecular docking, and experimental techniques has explored their potential as antihypertensive agents (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Kinase Inhibition in Anticancer Agents

2,4-Disubstituted-5-fluoropyrimidine, similar in structure to this compound, has been explored for its role in anticancer agents. It acts as a molecular core in various anticancer agents like 5-fluorouracil (5-FU) and is being researched for its potential as a kinase inhibitor (Wada et al., 2012).

Safety and Hazards

According to the safety data sheet, “4-Ethoxypyrimidin-2-amine” is classified as having acute toxicity, oral (Category 4, H302), which means it is harmful if swallowed .

Future Directions

While specific future directions for “4-Ethoxypyrimidin-2-amine” are not mentioned in the search results, there is a great demand for antiplasmodial compounds with alternative mechanisms of action, suggesting potential future research directions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Ethoxypyrimidin-2-amine are largely determined by its pyrimidine structure . Pyrimidines are involved in a wide range of biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the electron-deficient nature of the pyrimidine ring, which can engage in various types of bonding interactions .

Cellular Effects

Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some pyrimidine derivatives have demonstrated anticancer activities, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

It is known that the subcellular localization of chemical compounds can affect their activity or function .

properties

IUPAC Name

4-ethoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWBDZBVHONOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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